Dehydropirlindole
Overview
Description
Dehydropirlindole is a derivative of Pirlindole, a reversible inhibitor of monoamine oxidase A enzyme (also known as a RIMA drug). It was developed and is currently used as an antidepressant in Russia . Dehydropirlindole has been shown to protect rat cultured neuronal cells against oxidative stress-induced cell death through a mechanism unrelated to MAO-A inhibition .
Scientific Research Applications
1. Inhibition of Monoamine Oxidase Type A
Dehydropirlindole (DHP) is identified as a reversible inhibitor of monoamine oxidase type A (MAO-A). It demonstrates comparative inhibitory potency when evaluated against other compounds like harmaline, befloxatone, and clorgyline. The study conducted by Gérardy and Dresse (2002) in "Progress in Neuro-Psychopharmacology and Biological Psychiatry" elaborates on DHP's effectiveness both in vitro and ex vivo, with its potency situated between befloxatone and harmaline. This research highlights DHP's potential role in influencing neurotransmitter levels in the brain, which could have implications for treating various neurological and psychiatric disorders Gérardy & Dresse, 2002.
2. Neuroprotection Against Nitric Oxide-Induced Toxicity
DHP has shown protective effects against nitric oxide (NO)-induced toxicity in cultured brain cells. Boland et al. (2003) in their study published in the "European Journal of Pharmacology" observed that DHP, along with pirlindole, significantly improved cell survival in a concentration-dependent manner and reduced the production of lipoperoxides and endoperoxides. This suggests potential applications of DHP in mitigating NO-induced damage in the central nervous system, which could be relevant for conditions like stroke and neurodegenerative diseases Boland et al., 2003.
3. Analytical Methodology for Enantiomer Determination
A study by Ceccato et al. (1998) in the "Journal of Pharmaceutical and Biomedical Analysis" focuses on the analytical methods for determining pirlindole enantiomers and DHP using liquid chromatography. This research is crucial for understanding the pharmacokinetics and dynamics of DHP and its precursor pirlindole, which can have significant implications in drug development and therapeutic monitoring Ceccato et al., 1998.
properties
IUPAC Name |
12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-4,9(16),10(15),11,13-pentaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13/h5-6,9H,2-4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQUZIBDUSIKQDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN=C4C3=C2CCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903498 | |
Record name | NoName_4174 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70903498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydropirlindole | |
CAS RN |
75804-32-9 | |
Record name | 3,3a-Dehydropyrazidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075804329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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